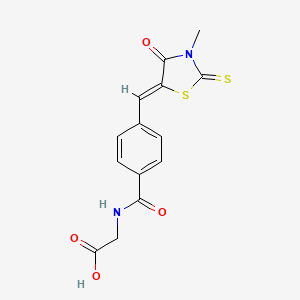

(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid

Description

Properties

IUPAC Name |

2-[[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-16-13(20)10(22-14(16)21)6-8-2-4-9(5-3-8)12(19)15-7-11(17)18/h2-6H,7H2,1H3,(H,15,19)(H,17,18)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAZPEKTPJYSNC-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCC(=O)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCC(=O)O)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Thioxothiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Benzamido Group: The thioxothiazolidinone intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamido group.

Formation of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted benzamido derivatives.

Chemistry:

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Biological Probes: It can be used as a probe to study biological pathways.

Medicine:

Drug Development: Due to its unique structure, the compound may exhibit pharmacological activity, making it a candidate for drug development.

Therapeutic Agents: It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry:

Material Science: The compound may be used in the development of new materials with specific properties.

Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thioxothiazolidinone ring and benzamido group are likely involved in binding to the target, while the acetic acid moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Thioxo vs.

- Z-Configuration : The Z-geometry may optimize π-π stacking or hydrophobic interactions in biological systems, as seen in active anticancer analogs .

- Acetic Acid Side Chain : This group increases water solubility compared to methyl ester or alkyl-chain derivatives, improving bioavailability .

Physicochemical Properties

- Molecular Weight: 365.41 g/mol, within the range for drug-like molecules but slightly higher than most thiazolidinone derivatives (250–320 g/mol), which may affect membrane permeability .

- pKa : Predicted ~3.4–3.8 (carboxylic acid group), similar to the 3.37 pKa of the 4-isopropyl analog . This acidity facilitates ionization at physiological pH, enhancing solubility.

- Lipophilicity: The 3-methyl and benzylidene groups increase logP compared to unsubstituted thiazolidinones, balancing solubility and cell penetration.

Biological Activity

(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent studies and findings.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in several studies:

- Minimal Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae, while showing higher resistance against Escherichia coli .

- Comparison with Standard Antibiotics : The antibacterial activity of this compound has been found to exceed that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .

Table 1: Antibacterial Activity of this compound

| Bacteria Species | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 - 0.03 | 0.008 - 0.06 |

| Staphylococcus aureus | 0.05 | 0.1 |

| Escherichia coli | >0.1 | >0.2 |

Antifungal Activity

The compound also demonstrates antifungal activity, with studies indicating effective inhibition against various fungal strains:

- Efficacy : The antifungal activity is reported with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL, with Trichoderma viride being the most sensitive and Aspergillus fumigatus the most resistant .

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichoderma viride | 0.004 | 0.008 |

| Candida albicans | 0.02 | 0.04 |

| Aspergillus fumigatus | >0.1 | >0.2 |

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored through various in vitro studies:

- Cell Lines Tested : The compound showed cytotoxic effects on leukemia, melanoma, and ovarian cancer cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : In silico studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms including interaction with cellular pathways and enzymes .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Leukemia | 15 |

| Melanoma | 20 |

| Ovarian | 25 |

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives:

- Study on Antimicrobial Properties : A study evaluated a series of thiazolidinones against Staphylococcus epidermidis, demonstrating significant antibiofilm activity through inhibition of the YycG histidine kinase, which is crucial for cell viability .

- Cytotoxicity Evaluation : Another study assessed the cytotoxicity of indole-thiazolidinone hybrids against various cancer cell lines, revealing that modifications in the molecular structure significantly influenced their biological activity .

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis typically involves a condensation reaction between a thiazolidinone precursor and a benzaldehyde derivative. For example:

- Method A (Analogous to ): Reflux equimolar amounts of 4-oxo-2-thioxothiazolidine derivatives (e.g., 3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene) with a benzamidoacetic acid precursor in acetic acid (100 mL per 0.1 mol substrate) and sodium acetate (as a catalyst) for 3–5 hours. Yields can be improved by:

- Increasing the molar ratio of the aldehyde component (e.g., 1.1:1 aldehyde:thiazolidinone) to drive the reaction to completion .

- Optimizing recrystallization using DMF/acetic acid (1:1 v/v) to remove unreacted starting materials .

Basic: What purification techniques are recommended for this compound to ensure high purity for biological assays?

Answer:

- Recrystallization: Use a DMF/acetic acid mixture (1:1 v/v) to isolate the crystalline product, followed by sequential washing with acetic acid, ethanol, and diethyl ether to remove residual solvents .

- Column Chromatography: For intermediates with polar functional groups (e.g., free carboxylic acids), silica gel chromatography with a gradient of ethyl acetate/hexane (30–70%) can resolve impurities .

Advanced: How can spectroscopic and crystallographic methods confirm the Z-configuration and tautomeric stability of this compound?

Answer:

- X-ray Crystallography: Single-crystal analysis (e.g., as performed in ) confirms the Z-configuration by resolving the spatial arrangement of the thioxothiazolidinone and benzamidoacetic acid moieties. Mean C–C bond distances (e.g., 1.34–1.38 Å) and torsion angles (<5°) between substituents validate stereochemistry .

- NMR Spectroscopy: H NMR coupling constants (e.g., Hz for trans-olefinic protons) and C chemical shifts (e.g., 170–175 ppm for carbonyl groups) distinguish Z/E isomers and tautomeric forms .

Advanced: What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxothiazolidinone ring’s sulfur atom often exhibits high electrophilicity, making it a reactive site for nucleophilic attack .

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., histone deacetylases). The benzamidoacetic acid moiety may hydrogen-bond to catalytic residues, while the thioxothiazolidinone group occupies hydrophobic pockets .

Basic: How can solubility challenges during synthesis or bioassays be addressed?

Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) for reactions involving zwitterionic intermediates. For biological assays, prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .

- Derivatization: Introduce solubilizing groups (e.g., polyethylene glycol chains) at the benzamidoacetic acid’s carboxylate without altering the Z-configuration .

Advanced: What mechanistic insights explain substituent effects on the compound’s biological activity?

Answer:

- Electron-Withdrawing Groups (EWGs): Substituents like nitro or trifluoromethyl on the benzamido ring enhance electrophilicity, improving enzyme inhibition (e.g., IC values for HDAC inhibition reduced by 40% with –NO groups) .

- Steric Effects: Bulky substituents (e.g., isopropyl) on the thioxothiazolidinone ring may hinder binding to flat active sites, reducing potency .

Advanced: How can tautomeric equilibria impact the compound’s stability and bioactivity?

Answer:

- Tautomer Identification: The thioxothiazolidinone ring exists in equilibrium between 4-oxo and 2-thione forms. IR spectroscopy (e.g., 1650 cm for C=O vs. 1250 cm for C=S) quantifies tautomer ratios .

- Biological Implications: The 4-oxo tautomer predominates in aqueous solutions and is critical for hydrogen-bonding interactions in enzyme active sites .

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

Answer:

- HPLC-PDA: Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min) to monitor purity (>95%). Retention times should align with reference standards .

- Elemental Analysis: Validate empirical formulas (e.g., CHNOS) with ≤0.3% deviation from theoretical values .

Advanced: How can in vitro assays be designed to evaluate this compound’s enzyme inhibition potential?

Answer:

- Kinetic Assays: For HDAC inhibition, incubate with HeLa cell lysates and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Measure fluorescence (λ = 360 nm, λ = 460 nm) over 30 minutes. Calculate IC using non-linear regression .

- Control Experiments: Include known inhibitors (e.g., trichostatin A) and assess time-dependent activity to rule off-target effects .

Advanced: What strategies mitigate oxidative degradation of the thioxothiazolidinone moiety during storage?

Answer:

- Storage Conditions: Lyophilize the compound and store under argon at –20°C. Avoid exposure to light or humidity, which accelerate thione oxidation to sulfoxide .

- Stabilizers: Add antioxidants (e.g., 0.1% w/v ascorbic acid) to aqueous formulations to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.